

An In-depth Technical Guide to (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

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Compound of Interest

Compound Name: (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the compound **(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone**. Due to the limited availability of published data for this specific molecule, this guide also draws upon information from structurally related compounds to infer potential characteristics and experimental protocols.

Chemical Properties and Identification

(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula $C_{12}H_{17}N_3O$.^[1] It belongs to the class of piperazine derivatives, which are prevalent in medicinal chemistry due to their diverse biological activities.

Table 1: Chemical and Physical Properties of **(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone**

Property	Value	Source
IUPAC Name	(4-aminophenyl)(4-methylpiperazin-1-yl)methanone	Inferred
Synonyms	N/A	N/A
CAS Number	55121-99-8	[2]
Molecular Formula	C12H17N3O	[1]
Molecular Weight	219.28 g/mol	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone** is not readily available in the published literature, a general and reliable synthetic route can be proposed based on established methods for analogous compounds. The synthesis can be approached as a two-step process: amide coupling followed by nitro group reduction.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

This step involves the acylation of 1-methylpiperazine with 4-nitrobenzoyl chloride.

- Materials: 1-methylpiperazine, 4-nitrobenzoyl chloride, a suitable solvent (e.g., dichloromethane, tetrahydrofuran), and a base (e.g., triethylamine, pyridine).
- Procedure:
 - Dissolve 1-methylpiperazine in the chosen solvent and cool the solution in an ice bath.

- Add the base to the solution.
- Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the cooled mixture with continuous stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).
- Upon completion, the reaction mixture is typically washed with water and brine.
- The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by column chromatography or recrystallization.

Step 2: Synthesis of **(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone**

This step involves the reduction of the nitro group to an amine.

- Materials: (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone, a reducing agent (e.g., tin(II) chloride, catalytic hydrogenation with Pd/C), and a suitable solvent (e.g., ethanol, ethyl acetate).
- Procedure (using catalytic hydrogenation):
 - Dissolve the (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone in the chosen solvent.
 - Add a catalytic amount of palladium on carbon (Pd/C).
 - The mixture is then subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously for several hours at room temperature.
 - Reaction progress is monitored by thin-layer chromatography.
 - Once the reaction is complete, the catalyst is removed by filtration through a pad of celite.
 - The filtrate is concentrated under reduced pressure to yield the final product, **(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone**.

- Further purification can be achieved by column chromatography if necessary.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would confirm the chemical structure. A commercial supplier indicates that NMR data for this compound is available, suggesting its successful synthesis and characterization.^[2]
- Mass Spectrometry (MS): To confirm the molecular weight.
- Infrared (IR) Spectroscopy: To identify functional groups such as the amine (N-H stretching) and the amide (C=O stretching).

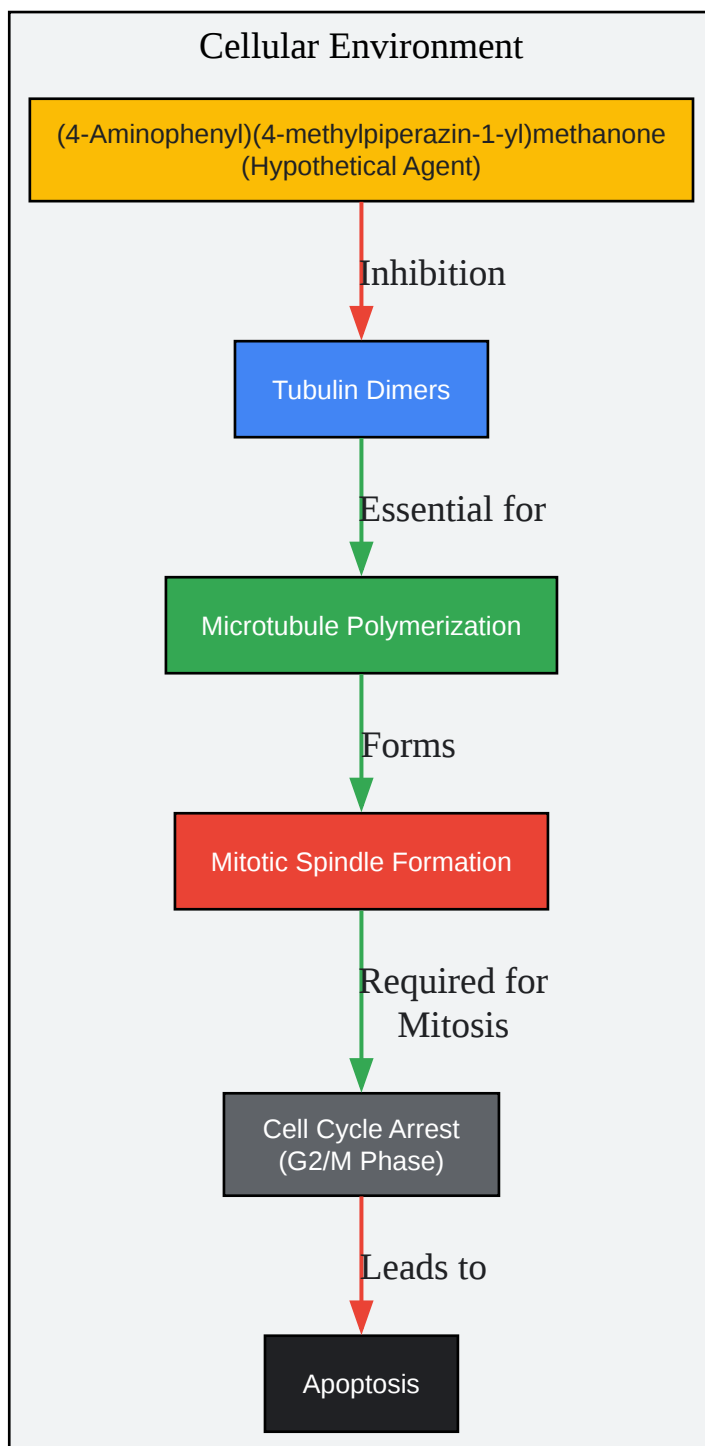
Potential Biological Activities and Signaling Pathways

There is no specific biological activity or signaling pathway data available for **(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone** in the public domain. However, the piperazine moiety is a well-known pharmacophore present in numerous biologically active compounds. Research on structurally similar molecules provides insights into the potential pharmacological profile of this compound.

Derivatives of (4-ethyl-piperaz-1-yl)-phenylmethanone have shown neuroprotective properties against β -amyloid-induced toxicity, suggesting a potential relevance in neurodegenerative disease research. For other related compounds, activities such as tyrosinase inhibition and serotonin reuptake inhibition have been reported.

A notable example is the compound --INVALID-LINK--methanone (ARDAP), which has been identified as a tubulin polymerization inhibitor with anticancer properties.^{[3][4]} This compound was found to decrease intracellular ATP levels and inhibit cell cycle progression.^{[3][4]} While ARDAP has a different core structure, the presence of the 4-aminophenyl-methanone moiety suggests that the target compound could potentially exhibit similar cytotoxic or cell-cycle-inhibiting activities.

Based on the mechanism of ARDAP, a hypothetical signaling pathway for a compound with tubulin-inhibiting properties is visualized below.



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Caption: Hypothetical mechanism of action via tubulin polymerization inhibition.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone** is not publicly available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a compound of interest with potential for biological activity, given its structural features. While specific experimental data is sparse, this guide provides a framework for its synthesis and characterization based on established chemical principles. Further research is warranted to elucidate its precise physical and chemical properties, as well as to explore its pharmacological profile and potential therapeutic applications. The information on related compounds suggests that investigations into its anticancer and neuroprotective properties could be fruitful areas of study.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267946#4-aminophenyl-4-methylpiperazin-1-yl-methanone-chemical-properties]

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